methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16BrNO4 It is a derivative of benzoic acid and contains both bromine and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the aromatic ring through an electrophilic aromatic substitution reaction.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Amidation: The final step involves the formation of the amide bond between the amine and the benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or at the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using bromine (Br) or chlorine (Cl), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The specific pathways involved can vary but often include key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-methylbenzoate
- Methyl 2-{[(3-bromo-4-ethoxybenzoyl)carbamothioyl]amino}benzoate
Uniqueness
Methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
Properties
IUPAC Name |
methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-3-23-15-9-8-11(10-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAYQIJEYRGVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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